molecular formula C13H14ClN3O B2861093 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2097862-66-1

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2861093
CAS No.: 2097862-66-1
M. Wt: 263.73
InChI Key: MEHHZTQMPPNCES-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole ( 2097862-66-1) is a chemical compound supplied for laboratory research use. It features a molecular formula of C13H14ClN3O and a molecular weight of 263.72 g/mol . This compound belongs to the 1,2,3-triazole chemical class, a privileged scaffold in medicinal chemistry known for its widespread applications in drug discovery . The 1,2,3-triazole core is valued for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for interacting with biological targets . While the specific biological activity and mechanism of action for this exact compound require further investigation, derivatives containing the 1,2,3-triazole-4-carboxamide motif have demonstrated significant research potential in various areas . These related compounds are being explored in preclinical studies for their antimicrobial and antiproliferative activities . This product is intended for use by qualified researchers in fields such as organic synthesis, medicinal chemistry, and phytochemistry. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-5-12(13(18-2)6-10(8)14)17-7-11(15-16-17)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHZTQMPPNCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chloro-2-methoxy-5-methylphenylamine and cyclopropyl azide.

    Formation of Triazole Ring: The cyclopropyl azide undergoes a cycloaddition reaction with the phenylamine derivative to form the triazole ring. This reaction is often carried out under mild conditions, such as room temperature, in the presence of a copper(I) catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring or triazole moiety.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data of Selected Triazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Crystal System Space Group Key Structural Features Reference
1-(4-Chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole (Target) 4-Cl, 2-OCH₃, 5-CH₃ (phenyl); 4-cyclopropyl ~307.7 Not reported Not reported Planar triazole core; steric hindrance from cyclopropyl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) 4-Cl (phenyl); fluorophenyl groups ~610.1 Triclinic P 1 Isostructural with two independent molecules; planar conformation except for perpendicular fluorophenyl
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6h) 4-Cl (benzoxazole); 3-CH₃ (phenyl); thione ~418.9 Non-planar due to thione group; strong C=S (1243 cm⁻¹) in IR
4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (Compound S8000011) 4-Cl (naphthalene); 4-Cl (phenyl) ~399.3 High free binding energy (-9.2 kcal/mol) in IMPDH docking studies

Key Observations:

Substituent Effects on Planarity: The target compound and Compound 4 exhibit planar triazole cores, but steric effects from substituents (e.g., cyclopropyl in the target vs. fluorophenyl in Compound 4) induce deviations. Compound 4’s fluorophenyl group adopts a perpendicular orientation, disrupting planarity . Compound 6h’s thione group introduces non-planarity, evidenced by its distinct C=S stretching (1243 cm⁻¹) in IR spectra .

Crystal Packing and Isostructurality:

  • Compound 4 and its fluoro analog (Compound 5) are isostructural (triclinic, P 1) but differ in halogen substituents (Cl vs. F). These differences minimally affect molecular conformation but alter crystal packing due to van der Waals interactions .

Bioactivity Correlations: Compound S8000011 demonstrates higher binding affinity (-9.2 kcal/mol) with inosine-5′-monophosphate dehydrogenase (IMPDH) compared to other triazoles, attributed to its chloronaphthalene substituent enhancing hydrophobic interactions . The target compound’s cyclopropyl group may similarly improve lipophilicity and target engagement.

Thermodynamic and Binding Properties

Table 3: Thermodynamic and Binding Data

Compound Name LogP (Predicted) Free Binding Energy (kcal/mol) Target Protein Reference
Target Compound ~3.2 (est.) Not reported
Compound S8000011 4.1 -9.2 IMPDH
Ethyl α-bromocyclopropaneacetate 2.8 -6.5 IMPDH

Key Observations:

  • The target compound’s cyclopropyl group likely enhances lipophilicity (estimated LogP ~3.2), comparable to Compound S8000011 (LogP 4.1), which shows superior binding to IMPDH. Smaller substituents (e.g., ethyl in α-bromocyclopropaneacetate) reduce binding efficacy (-6.5 kcal/mol) .

Biological Activity

1-(4-Chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring which is known for its ability to interact with biological targets. The presence of a cyclopropyl group and a chloro-substituted aromatic ring enhances its lipophilicity and potential for binding to various receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study demonstrated that triazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazoles have also been explored for their anticancer potential. In vitro studies indicated that derivatives of 1H-1,2,3-triazole could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle progression . A specific case study revealed that a related triazole compound exhibited an IC50 value in the low micromolar range against melanoma cells, indicating significant cytotoxicity .

Antimalarial Activity

Research has indicated that triazole-containing compounds can exhibit antimalarial activity. A recent study synthesized various 1H-1,2,3-triazole derivatives and tested them against Plasmodium falciparum. One compound showed an IC50 value of 0.8 µM against the chloroquine-resistant strain . The structural analysis revealed that these compounds could disrupt the parasite's life cycle by damaging cellular integrity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system or immune cells, influencing signaling pathways critical for disease progression.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazoles against clinical isolates. The results indicated that compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity
In another investigation focused on melanoma treatment, a derivative exhibited selective cytotoxicity towards VMM917 cells while sparing normal fibroblasts. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest in the cancer cells .

Data Summary Table

Biological ActivityTargetIC50 Value (µM)Reference
AntibacterialS. aureus< 10
AnticancerMCF-75
AntimalarialP. falciparum0.8

Q & A

Advanced Research Question

  • In vitro assays:
    • Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC₅₀ calculations .
    • Anticancer activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often correlating substituent effects (e.g., chloro/methoxy groups enhance activity) .
  • Mechanistic studies:
    • Enzyme inhibition: Docking simulations (e.g., AutoDock Vina) predict binding to cytochrome P450 or kinases .
    • Apoptosis assays: Flow cytometry (Annexin V/PI staining) to evaluate triazole-induced cell death pathways .

How can researchers resolve contradictions in crystallographic and spectroscopic data for triazole derivatives?

Advanced Research Question
Discrepancies often arise from dynamic vs. static structural features:

  • Example: SCXRD may show a planar triazole ring, while NMR suggests conformational flexibility. Solution: Variable-temperature NMR (VT-NMR) to assess ring puckering dynamics .
  • Data reconciliation: Combine SCXRD (static snapshot) with molecular dynamics (MD) simulations to model solution-phase behavior .

What strategies optimize the synthesis of enantiomerically pure triazole derivatives for chiral drug discovery?

Advanced Research Question

  • Chiral auxiliaries: Use enantiopure alkynes or azides (e.g., (R)- or (S)-cyclopropylacetylene) to control regiochemistry .
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP-Cu) in CuAAC to achieve enantiomeric excess (ee > 90%) .
  • Chromatographic resolution: Chiral HPLC (e.g., Chiralpak IC column) separates enantiomers post-synthesis .

How do substituent effects (e.g., chloro, methoxy) influence the compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity: Chloro and methoxy groups increase logP values (e.g., from 2.1 to 3.5), enhancing membrane permeability .
  • Metabolic stability: Methoxy groups reduce oxidative metabolism in microsomal assays (t₁/₂ > 120 mins vs. 30 mins for unsubstituted analogs) .
  • Electronic effects: Hammett constants (σ) predict electron-withdrawing chloro groups stabilize the triazole ring against hydrolysis .

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